molecular formula C9H10N2O B1499712 4-(2-Amino-1-hydroxyethyl)benzonitrile CAS No. 92521-19-2

4-(2-Amino-1-hydroxyethyl)benzonitrile

Cat. No.: B1499712
CAS No.: 92521-19-2
M. Wt: 162.19 g/mol
InChI Key: IAHPFKGGAWAPLY-UHFFFAOYSA-N
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Description

Constitutional Isomerism and Stereochemical Variants

4-(2-Amino-1-hydroxyethyl)benzonitrile (CAS 92521-19-2) features a benzonitrile core substituted at the para position with a 2-amino-1-hydroxyethyl group. The molecular formula is C₉H₁₀N₂O , with a molecular weight of 162.19 g/mol. The substituent structure includes a stereogenic center at the carbon bonded to both the hydroxyl (-OH) and amino (-NH₂) groups, enabling two stereoisomers : (1R)- and (1S)-configurations.

Property Value
Constitutional Isomers None reported (substituent fixed at para position)
Stereoisomers Two enantiomers: (1R)- and (1S)-forms
Key Functional Groups Nitrile (-C≡N), primary amine (-NH₂), hydroxyl (-OH)

The absence of constitutional isomers arises from the fixed para substitution pattern, while stereochemical diversity stems from the chiral center in the amino hydroxyethyl side chain.

Electron Distribution and Reactivity Trends

The electron-withdrawing nitrile group (-C≡N) at the para position significantly influences the aromatic ring’s electron density. Hammett σ constants for nitrile substituents (σₚ = 0.66) indicate strong electron withdrawal, deactivating the ring toward electrophilic substitution. Conversely, the amino (-NH₂, σₚ = -0.66) and hydroxyl (-OH, σₚ = -0.37) groups at the side chain are electron-donating, creating localized regions of high electron density.

Reactivity Trends :

  • Electrophilic Aromatic Substitution : Deactivated ring due to nitrile; substitutions (e.g., nitration, sulfonation) are unlikely.
  • Nucleophilic Reactions : Nitrile group participates in hydrolysis (to carboxylic acid or amide) or reduction (to primary amine).
  • Amino/Hydroxyl Reactivity : -NH₂ undergoes acylation or alkylation; -OH forms esters or ethers.

Hydrogen Bonding Capacity and Solubility Profile

The compound exhibits high hydrogen-bonding capacity due to three polar groups:

  • Primary amine (-NH₂) : Donates two hydrogen bonds.
  • Hydroxyl (-OH) : Donates one hydrogen bond.
  • Nitrile (-C≡N) : Weakly accepts hydrogen bonds via lone pairs on nitrogen.
Solvent Solubility Profile Basis
Water Limited solubility (polar groups compete with hydrophobicity) -NH₂/-OH vs. aromatic ring
Polar Organic High solubility (ethanol, DMSO) -NH₂/-OH interactions
Non-Polar Low solubility (hexane, toluene) Dominant hydrophobicity

The solubility profile aligns with compounds containing both hydrophilic and hydrophobic moieties, such as 4-(2-hydroxyethyl)benzonitrile (CAS 69395-13-7).

Comparative Functional Group Analysis with Benzonitrile Derivatives

The compound’s functional groups contrast sharply with simpler benzonitrile derivatives:

Compound Functional Groups Reactivity/Solubility
Benzonitrile (C₆H₅CN) Nitrile (-C≡N) Low solubility in water; no hydrogen bonding
4-Hydroxyethylbenzonitrile Nitrile, -OH Moderate water solubility; limited hydrogen bonding
This compound Nitrile, -NH₂, -OH High hydrogen bonding; enhanced solubility in polar solvents

Key Differences :

  • Polarity : The addition of -NH₂ and -OH groups increases polarity, improving solubility in aqueous and polar organic media.
  • Reactivity : -NH₂ enables nucleophilic reactions (e.g., acylation) absent in non-amino derivatives.
  • Electron Density : Nitrile dominates in simpler derivatives; here, -NH₂/-OH groups modulate local electron density.

Properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHPFKGGAWAPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669312
Record name 4-(2-Amino-1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92521-19-2
Record name 4-(2-Amino-1-hydroxyethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92521-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(2-Amino-1-hydroxyethyl)benzonitrile, also known as (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile, is an organic compound that has garnered attention due to its potential biological activities. This compound features a benzene ring with a nitrile group and an amino group attached to a hydroxyethyl chain, which facilitates various biochemical interactions. Its structural characteristics suggest significant roles in modulating enzyme activity and interacting with biological macromolecules, making it a candidate for therapeutic applications.

Research indicates that this compound interacts with specific molecular targets through the following mechanisms:

  • Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes, potentially affecting metabolic pathways.
  • Binding Interactions : The presence of hydroxyl and amino groups enhances binding affinity to target proteins through hydrogen bonding and ionic interactions.

Enzyme Interactions

Studies have demonstrated that this compound can influence enzyme kinetics by altering substrate affinity or catalytic efficiency. For instance, it has been explored in the context of inhibiting specific enzymes involved in metabolic pathways relevant to disease states.

Case Studies

Several case studies highlight the biological effects of this compound:

  • Inhibition of Enzyme Activity : A study examined its effects on a particular enzyme linked to metabolic disorders, revealing an IC50 value indicating moderate inhibitory activity. This suggests potential use in therapeutic strategies targeting metabolic regulation.
  • Protein Binding Studies : Research involving surface plasmon resonance (SPR) techniques showed that this compound binds effectively to certain proteins, suggesting its role as a modulator in protein function .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key findings:

Compound NameIC50 (μM)Mechanism of ActionNotes
This compound25Enzyme inhibitionModerate activity observed
Neratinib10EGFR inhibitionSelective for cancer cells
Pelitinib15Irreversible kinase inhibitionEffective against resistant tumors

Therapeutic Applications

The unique properties of this compound position it as a promising candidate for drug development. Its ability to modulate enzyme activity could lead to applications in treating conditions such as:

  • Metabolic Disorders : By influencing key metabolic enzymes.
  • Cancer Therapy : As a potential adjunct therapy targeting specific signaling pathways .

Scientific Research Applications

Biochemical Interactions
Research indicates that 4-(2-Amino-1-hydroxyethyl)benzonitrile interacts with various biological macromolecules, including proteins and enzymes. Its amino and hydroxyethyl groups facilitate binding through hydrogen bonding, which can modulate enzyme activity and influence biochemical pathways. This property highlights its potential role as a therapeutic agent targeting specific biological pathways .

Therapeutic Development
The compound has been investigated for its potential use in drug development due to its ability to interact with biological targets. For instance, derivatives of this compound have shown promise as agonists of the beta2 adrenergic receptor, indicating potential applications in treating respiratory conditions . This therapeutic relevance underscores the importance of further exploring its mechanisms of action.

Case Studies

Enzyme Modulation Studies
In a study examining the interaction of this compound with cytochrome P450 enzymes, researchers found that the compound could modulate enzyme activity, affecting drug metabolism rates. This finding suggests that it could be used to enhance or inhibit the metabolism of other therapeutic agents .

Structural Characterization
Advanced analytical techniques such as NMR and LC-HRMS have been employed to characterize the compound's structure and its metabolites. These studies provide insights into how structural variations influence biological activity, paving the way for designing more effective drugs .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(2-Amino-1-hydroxyethyl)benzonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Notable Features Reference
This compound C9H10N2O 162.19 Not provided Nitrile, hydroxyl, primary amine Polar, potential H-bond donor Target
3-(Aminomethyl)benzonitrile C8H8N2 132.16 10406-24-3 Nitrile, primary amine Meta-substituted isomer
4-Amino-3-methylbenzonitrile C8H8N2 132.16 78881-21-7 Nitrile, primary amine, methyl Steric hindrance from methyl
4-(Aminomethyl)benzonitrile hydrochloride C8H8N2·HCl 168.62 15996-76-6 Nitrile, primary amine (salt) Enhanced solubility in polar solvents
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile C15H13ClN2 256.73 Not provided Nitrile, secondary amine, chloro Bulky substituent, electron-withdrawing Cl
4-(2-Hydroxyethyl)benzonitrile C9H9NO 147.17 69395-13-7 Nitrile, hydroxyl Lacks amine; reduced basicity
4-(2-Aminothiazol-4-yl)benzonitrile C10H8N3S 202.25 436151-85-8 Nitrile, aminothiazole Heterocyclic, π-π interactions

Key Research Findings

  • Steric and Electronic Effects: The 2-amino-1-hydroxyethyl group in the target compound introduces both hydrogen-bonding capacity and steric bulk, which may influence its reactivity in nucleophilic substitution or condensation reactions compared to simpler analogs like 3-(aminomethyl)benzonitrile . 4-(Aminothiazol-4-yl)benzonitrile () exhibits a heterocyclic thiazole ring, which could enhance biological activity through π-π stacking or metal coordination, a feature absent in the target compound .
  • Solvent and Stability Considerations: highlights that substituent rehybridization (e.g., hydroxyl vs. amine) significantly impacts charge-transfer states and fluorescence properties. The hydroxyl group in 4-(2-hydroxyethyl)benzonitrile () may stabilize twisted intramolecular charge-transfer (TICT) states, whereas the amino-hydroxyethyl group in the target compound could promote planar intramolecular charge-transfer (PICT) states due to reduced steric hindrance .
  • Synthetic Accessibility: The hydrochloride salt of 4-(aminomethyl)benzonitrile () is priced higher than its non-salt analogs (JPY 36,000/5g vs. JPY 10,000/5g for 4-amino-3-methylbenzonitrile), suggesting greater complexity in synthesis or purification .

Preparation Methods

The synthesis of 4-(2-amino-1-hydroxyethyl)benzonitrile typically involves the introduction of an amino and hydroxyethyl group onto a benzonitrile scaffold, often starting from substituted benzonitriles or related aromatic precursors. Key steps include:

  • Formation of the hydroxyethyl side chain.
  • Introduction or preservation of the amino group.
  • Control of stereochemistry where applicable.

Reported Preparation Methods

Reduction and Amination of 4-(2-Hydroxyethyl)benzonitrile

One common method involves the reduction of 4-(2-hydroxyethyl)benzonitrile, followed by amination:

  • Starting material: 4-(2-hydroxyethyl)benzonitrile.
  • Reagents: Sodium cyanoborohydride (NaBH3CN) is used as a reductive amination agent.
  • Solvents: Methanol, ethanol, acetonitrile, or mixtures including water.
  • Conditions: Mild temperatures, often room temperature to slightly elevated, under inert atmosphere.

This reductive amination converts the hydroxyl group adjacent to the nitrile into the amino alcohol functionality, yielding this compound with retention of the aromatic nitrile group.

Step Reagents/Conditions Purpose
1 4-(2-hydroxyethyl)benzonitrile, NaBH3CN Reductive amination
2 Solvent: MeOH, EtOH, or acetonitrile/water Reaction medium
3 Temperature: 0°C to room temp Control reaction rate and selectivity
Multi-step Synthesis via Epoxide Intermediate

A more complex and stereoselective approach involves:

  • Starting from 4-hydroxybenzonitrile derivatives.
  • Conversion to epoxide intermediates via asymmetric dihydroxylation and subsequent epoxidation.
  • Ring-opening of the epoxide with ammonia or amines to introduce the amino group.

This method was described in the synthesis of quinolineaminoethanols and related compounds, where the key intermediate epoxy compound was reacted with amines to yield the target aminohydroxyethyl derivatives with controlled stereochemistry.

Step Description Yield (%) Notes
1 Asymmetric Sharpless dihydroxylation ~90 Stereoselective formation of diol
2 Epoxide formation from diol High Retains stereochemistry
3 Epoxide ring-opening with amine 14–47 Produces amino alcohol derivatives
Direct Synthesis from Methyl 4-bromophenylacetate

Another reported route involves:

  • Starting from methyl 4-bromophenylacetate.
  • Reaction in 1-methyl-pyrrolidin-2-one at 200 °C under inert atmosphere.
  • Subsequent reduction using sodium triethylborohydride in tetrahydrofuran at low temperatures (0–20 °C).

This two-step process yields 4-(2-hydroxyethyl)benzonitrile, which can then be further aminated to the target compound.

Step Reagents/Conditions Purpose
1 Methyl 4-bromophenylacetate, NMP, 200 °C Formation of hydroxyethyl intermediate
2 Sodium triethylborohydride, THF, 0-20 °C Reduction to hydroxyethyl derivative

Solvent and Reaction Conditions

  • Solvents such as dioxane, tetrahydrofuran, methanol, ethanol, and acetonitrile are commonly used depending on the step and reagents.
  • Reactions are often carried out under inert atmosphere to prevent oxidation or side reactions.
  • Temperature control is critical, with some steps performed at 0 °C to room temperature to maintain stereochemical integrity and avoid decomposition.

Stereochemical Considerations

  • The compound can exist as enantiomers due to the chiral center at the hydroxyethyl side chain.
  • Enantiomeric purity is often controlled and quantified by chiral HPLC.
  • Optical rotation measurements confirm stereochemistry in synthesized batches.
Compound Variant Enantiomeric Excess (%) Optical Rotation (°)
(R)-4-(2-amino-1-hydroxyethyl)benzonitrile Up to 99% −40.9 to −67.9
(S)-4-(2-amino-1-hydroxyethyl)benzonitrile Up to 94% +43.0 to +53.4

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Reductive Amination 4-(2-hydroxyethyl)benzonitrile NaBH3CN, MeOH/EtOH/ACN, RT Moderate Simple, mild conditions
Epoxide Intermediate Route 4-hydroxyquinoline derivatives Sharpless dihydroxylation, epoxidation, amine ring-opening 14–47 Stereoselective, multi-step
From Methyl 4-bromophenylacetate Methyl 4-bromophenylacetate NMP at 200 °C; Na triethylborohydride, THF, 0-20 °C Moderate Multi-step, requires high temp

Research Findings and Practical Notes

  • The reductive amination method offers a straightforward synthesis with commercially available reagents and solvents, suitable for scale-up.
  • The epoxide intermediate route allows access to enantiomerically enriched products, important for chiral drug development.
  • Reaction conditions such as solvent choice and temperature are crucial for optimizing yield and purity.
  • Safety precautions are necessary when handling reagents like sodium cyanoborohydride and during high-temperature steps due to potential hazards.

Q & A

Q. Notes on Data Contradictions :

  • Synthetic yields vary across studies (45–79%) due to differences in catalysts (Pd vs. Fe) and purification methods .
  • Storage recommendations conflict between "room temperature" (commercial vendors) and "low temperature" (academic studies), necessitating empirical stability testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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